Methyl 2-(1-amino-4-methylcyclohexyl)acetate
Description
Methyl 2-(1-amino-4-methylcyclohexyl)acetate is a cyclohexane-based ester derivative characterized by a methyl group at the 4-position of the cyclohexyl ring and an amino group at the 1-position.
Properties
IUPAC Name |
methyl 2-(1-amino-4-methylcyclohexyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8-3-5-10(11,6-4-8)7-9(12)13-2/h8H,3-7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAFNNACXAEMHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(CC(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Reactions
The process typically begins with cyclohexyl acetate derivatives, specifically methyl 4-methylcyclohexylacetate or related esters. A Michael addition reaction is performed between these esters and nitromethane (≥99% purity) in the presence of a base such as potassium hydroxide. This reaction yields 1-(nitromethyl) cyclohexyl acetic acid methyl esters as key intermediates.
- Reaction Conditions:
- Base: Potassium hydroxide (KOH)
- Solvent: Methanol or aqueous methanol
- Temperature: Room temperature
- Reaction Time: Approximately 24 hours
This step is critical for introducing the nitro group, which will later be reduced to the amino group.
Hydrolysis and Isolation of Intermediates
Following the Michael addition, the ester group is hydrolyzed under alkaline conditions to yield the corresponding 1-(nitromethyl) cyclohexyl acetic acid derivatives.
- Hydrolysis Conditions:
- Base: Potassium hydroxide in aqueous methanol
- Temperature: Room temperature
- Workup: Neutralization with potassium dihydrogen phosphate (10% aqueous solution)
- Extraction: Ethyl acetate extraction, drying over sodium sulfate
This step affords the acid intermediate with yields of approximately 50-70%, with product purity around 98-99%.
Catalytic Hydrogenation
The nitro group in the intermediate is reduced to an amino group via catalytic hydrogenation, yielding the target compound Methyl 2-(1-amino-4-methylcyclohexyl)acetate.
- Catalysts: Palladium on activated carbon (10% Pd/C) is preferred; alternatives include rhodium, Raney nickel, or cobalt catalysts.
- Solvent: Methanol is commonly used.
- Conditions: Room temperature and atmospheric pressure are sufficient, though pressures up to 20 bar can be applied.
- Duration: Until the calculated amount of hydrogen is consumed.
This step avoids the formation of lactam by-products, which are difficult to remove, ensuring a high purity final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-amino-4-methylcyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Drug Development
Methyl 2-(1-amino-4-methylcyclohexyl)acetate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to act as a building block for more complex molecules, particularly in the development of drugs targeting specific biological pathways. Research has shown that derivatives of this compound exhibit promising pharmacological activities, including anti-cancer and anti-inflammatory effects .
Case Study: Anticancer Agents
In a study focusing on the synthesis of amino acid-derived thiazole analogues, this compound was utilized to create compounds that demonstrated selective inhibition of certain cancer cell lines. These compounds were evaluated for their efficacy in reducing tumor volume in animal models, showcasing the compound's potential in oncological drug development .
Biochemical Research
Enzyme-Substrate Interactions
The compound is instrumental in studying enzyme-substrate dynamics due to its ability to form hydrogen bonds and ionic interactions with biological molecules. This property aids researchers in understanding how modifications to the compound affect its binding affinity and activity towards various enzymes and receptors .
Protein-Ligand Binding Studies
this compound has been employed in protein-ligand binding studies, where it helps elucidate the mechanisms by which ligands interact with their respective targets. Such studies are essential for drug design as they provide insights into optimizing ligand structures for enhanced efficacy and reduced side effects .
Industrial Applications
Specialty Chemicals Production
In the chemical industry, this compound is used as a raw material for manufacturing specialty chemicals. Its versatility allows it to be transformed into various derivatives that serve as intermediates in the production of agrochemicals, surfactants, and other industrial products .
Summary Table of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Medicinal Chemistry | Intermediate for drug synthesis; potential anticancer agents | Development of thiazole analogues with anticancer properties |
| Biochemical Research | Studies on enzyme-substrate interactions; protein-ligand binding | Binding affinity studies leading to optimized drug candidates |
| Industrial Applications | Production of specialty chemicals; agrochemicals | Use in manufacturing surfactants and other industrial products |
Mechanism of Action
The mechanism of action of Methyl 2-(1-amino-4-methylcyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further interact with biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with Methyl 2-(1-amino-4-methylcyclohexyl)acetate, differing in substituents, ester groups, or cyclohexane modifications:
Key Observations:
- Amino vs.
- Substituent Bulk : The 4-methyl group in the target compound may increase steric hindrance compared to unsubstituted analogs, possibly altering metabolic stability or synthetic accessibility .
Biological Activity
Methyl 2-(1-amino-4-methylcyclohexyl)acetate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial, anti-inflammatory, and potential therapeutic effects, supported by various studies and data.
Chemical Structure and Properties
This compound is an amino acid derivative that exhibits structural features typical of many biologically active compounds. Its molecular formula is CHNO, and it contains both an ester and an amine functional group, which are crucial for its biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of methyl esters derived from amino acids. While specific data on this compound is limited, related compounds have shown significant activity against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : For similar compounds, MIC values have been reported as low as 2 mg/mL against strains like Pseudomonas aeruginosa . This suggests a promising antibacterial profile that could be further explored for this compound.
Anti-inflammatory Properties
The anti-inflammatory effects of methyl esters are well-documented in literature. Compounds with similar structures have been shown to inhibit protein denaturation and protect erythrocytes from hemolysis, indicating their potential in managing inflammation.
- Inhibition Assays : Studies have demonstrated that certain methyl esters can significantly reduce inflammation markers in vitro, with IC50 values indicating effective concentrations for therapeutic applications .
Case Studies and Research Findings
- Synthesis and Biological Evaluation : A study synthesized various amino acid-derived compounds, including those related to this compound. The synthesized compounds were evaluated for their interactions with P-glycoprotein (P-gp), a key player in drug transport and resistance mechanisms .
- Phytochemical Profiling : Research on related compounds has utilized GC-MS analysis to identify bioactive constituents in plant extracts that share structural similarities with this compound. Such profiling can provide insights into the compound's potential bioactivity .
- Therapeutic Applications : The compound's structural features suggest it may interact with various biological targets, making it a candidate for further exploration in therapeutic settings, particularly in the context of drug delivery systems targeting specific diseases .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
